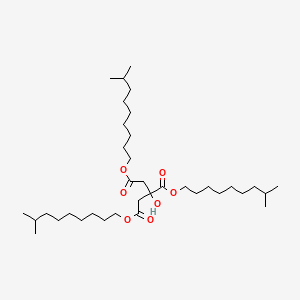
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,2,3-Propantricarbonsäure, 2-Hydroxy-, 1,2,3-Triisodecylester beinhaltet typischerweise die Veresterung von Zitronensäure mit Isododecylalkohol. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
Zitronensäure+3IsododecylalkoholSäurekatalysator1,2,3-Propantricarbonsäure, 2-Hydroxy-, 1,2,3-Triisodecylester+3Wasser
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion dieses Esters kontinuierliche Veresterungsprozesse. Das Reaktionsgemisch wird kontinuierlich in einen Reaktor geleitet, wo es einer Veresterung unterzogen wird. Das Produkt wird dann durch Destillation oder andere Trenntechniken vom Reaktionsgemisch abgetrennt.
Chemische Reaktionsanalyse
Reaktionstypen
1,2,3-Propantricarbonsäure, 2-Hydroxy-, 1,2,3-Triisodecylester kann verschiedene chemische Reaktionen eingehen, darunter:
Hydrolyse: Die Esterbindungen können in Gegenwart von Wasser und einem sauren oder basischen Katalysator zurück zu Zitronensäure und Isododecylalkohol hydrolysiert werden.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Substitution: Die Estergruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Bedingungen mit Wasser.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Substitution: Verschiedene Nucleophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte
Hydrolyse: Zitronensäure und Isododecylalkohol.
Oxidation: Entsprechende Carbonsäuren.
Substitution: Esterderivate mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1,2,3-Propantricarbonsäure, 2-Hydroxy-, 1,2,3-Triisodecylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendet als Weichmacher in der Polymerchemie, um die Flexibilität und Haltbarkeit von Polymeren zu verbessern.
Biologie: Untersucht auf sein Potenzial als biologisch abbaubarer Ester in biologischen Systemen.
Medizin: Wegen seiner Biokompatibilität wird sein potenzieller Einsatz in Arzneimitteltransportsystemen untersucht.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Herstellung von Schmierstoffen und Tensiden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1,2,3-Propantricarbonsäure, 2-Hydroxy-, 1,2,3-Triisodecylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Esterbindungen können durch Esterasen in biologischen Systemen hydrolysiert werden, wobei Zitronensäure und Isododecylalkohol freigesetzt werden. Zitronensäure kann dann in Stoffwechselwege wie den Zitronensäurezyklus eintreten, während Isododecylalkohol metabolisiert oder ausgeschieden werden kann.
Eigenschaften
CAS-Nummer |
64831-33-0 |
|---|---|
Molekularformel |
C36H68O7 |
Molekulargewicht |
612.9 g/mol |
IUPAC-Name |
tris(8-methylnonyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C36H68O7/c1-30(2)22-16-10-7-13-19-25-41-33(37)28-36(40,35(39)43-27-21-15-9-12-18-24-32(5)6)29-34(38)42-26-20-14-8-11-17-23-31(3)4/h30-32,40H,7-29H2,1-6H3 |
InChI-Schlüssel |
LJPJARLBTLLORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC(C)C)(C(=O)OCCCCCCCC(C)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Citric Acid+3Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester+3Water
Industrial Production Methods
In industrial settings, the production of this ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then separated from the reaction mixture by distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Citric acid and isodecyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential as a biodegradable ester in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants and surfactants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester involves its interaction with various molecular targets. The ester bonds can be hydrolyzed by esterases in biological systems, releasing citric acid and isodecyl alcohol. Citric acid can then enter metabolic pathways such as the Krebs cycle, while isodecyl alcohol can be metabolized or excreted.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zitronensäure: Die Stammverbindung, bekannt für ihre Rolle im Zitronensäurezyklus.
1,2,3-Propantricarbonsäure, 2-Hydroxy-, Trihexylester: Ein weiteres Esterderivat der Zitronensäure mit Hexylalkohol.
1,2,3-Propantricarbonsäure, 2-Hydroxy-, Tripropylester: Ein Esterderivat mit Propylalkohol.
Einzigartigkeit
1,2,3-Propantricarbonsäure, 2-Hydroxy-, 1,2,3-Triisodecylester ist aufgrund seiner langen Isododecylketten einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleihen. Diese Eigenschaften machen es für spezifische Anwendungen wie Weichmacher und Schmierstoffe geeignet, bei denen Flexibilität und Haltbarkeit unerlässlich sind.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


